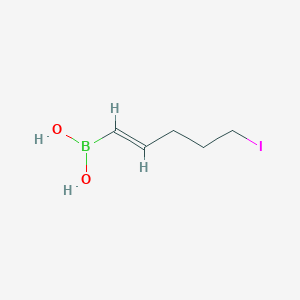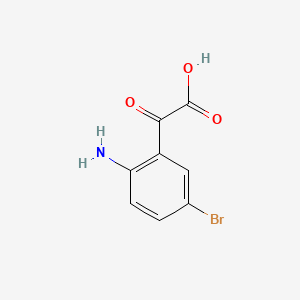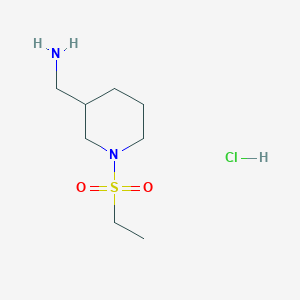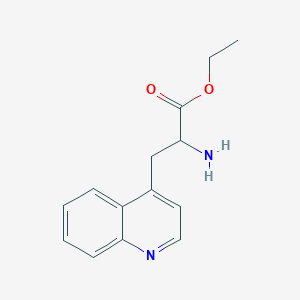
Cis-3-hydroxy-2-phenylchroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-3-hydroxy-2-phenylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a fusion of a benzene ring with a dihydropyran ring, forming a unique structure that exhibits significant biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-hydroxy-2-phenylchroman-4-one typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction is carried out by heating the mixture in a water bath at 75-80°C for 1-1.5 hours .
Industrial Production Methods
Industrial production methods for chromanone derivatives often focus on optimizing yield and cost-effectiveness. One approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid . This method provides a scalable route for industrial synthesis.
化学反应分析
Types of Reactions
Cis-3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Cis-3-hydroxy-2-phenylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer, antidiabetic, and antimicrobial activities.
Industry: Utilized in the development of cosmetic products for skin and hair care.
作用机制
The mechanism of action of cis-3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals . These interactions contribute to its therapeutic effects in treating diseases like Alzheimer’s and cancer.
相似化合物的比较
Similar Compounds
Chroman-4-one: Lacks the hydroxyl group at the 3-position, resulting in different biological activities.
Isoflavone: Possesses a different arrangement of the benzene and dihydropyran rings, affecting its biological activity.
Uniqueness
Cis-3-hydroxy-2-phenylchroman-4-one is unique due to its specific hydroxyl and phenyl substitutions, which enhance its biological activity and make it a valuable scaffold in drug design .
属性
分子式 |
C15H12O3 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC 名称 |
(2S,3R)-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H/t14-,15-/m0/s1 |
InChI 键 |
YEDFEBOUHSBQBT-GJZGRUSLSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=CC=CC=C3O2)O |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)

![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)



![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)

![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)


